

2-(1-Aminoethyl)benzoic acid hydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B1372894

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Characterization of **2-(1-Aminoethyl)benzoic Acid Hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of **2-(1-Aminoethyl)benzoic acid hydrochloride**, a chiral molecule of interest in synthetic chemistry and drug development. The document delves into the compound's core molecular structure, including its stereochemical properties, the significance of its hydrochloride salt form, and its key reactive features. A proposed synthetic pathway is detailed with mechanistic justifications, followed by a thorough guide to its analytical characterization using modern spectroscopic techniques. This whitepaper is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and practical insights into the chemistry and potential utility of this versatile building block.

Introduction to 2-(1-Aminoethyl)benzoic Acid and its Hydrochloride Salt

2-(1-Aminoethyl)benzoic acid hydrochloride is a derivative of benzoic acid, an aromatic carboxylic acid. Its structure is distinguished by an aminoethyl group at the ortho-position relative to the carboxyl group, creating a chiral center that imparts specific stereochemical properties to the molecule. The compound is typically supplied as a hydrochloride salt to

improve its stability and solubility in aqueous media, which is a critical attribute for its use in various research and development applications.[\[1\]](#)

Chemical Identity and Nomenclature

A clear understanding of a molecule begins with its fundamental identifiers. The properties below correspond to the racemic form unless otherwise specified.

Identifier	Value	Source(s)
IUPAC Name	2-(1-Aminoethyl)benzoic acid hydrochloride	N/A
CAS Number	658683-12-6 (Racemate)	[2] [3]
1391433-88-7 ((R)-enantiomer)	[4]	
Molecular Formula	C ₉ H ₁₂ ClNO ₂	[3]
Molecular Weight	201.65 g/mol	[3] [4] [5]
Appearance	Beige or off-white powder	[1]
Purity	Typically ≥95-97%	[1] [4]

The Significance of the Hydrochloride Salt

The freebase form of 2-(1-Aminoethyl)benzoic acid is an amino acid and, like many amines, can be susceptible to oxidation and degradation. The formation of a hydrochloride salt by treating the basic amino group with hydrochloric acid offers several advantages:

- Enhanced Stability: The salt form is generally more crystalline and less prone to aerial oxidation, leading to a longer shelf life.
- Improved Solubility: The ionic nature of the hydrochloride salt significantly increases its solubility in water and polar protic solvents, facilitating its use in biological assays and aqueous-phase reactions.[\[1\]](#)

- Simplified Handling: As a stable, crystalline solid, the hydrochloride salt is easier to weigh and handle accurately compared to potentially oily or hygroscopic freebase forms.

Stereochemistry: The Chiral Center and its Implications

The defining structural feature of this molecule is the chiral center at the carbon atom bearing the amino group and the methyl group (C1 of the ethyl substituent). This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The biological activity and pharmacokinetic profiles of chiral molecules are often enantiomer-dependent. Therefore, the ability to synthesize or resolve specific enantiomers is crucial for drug development, where one enantiomer may be therapeutically active while the other could be inactive or even detrimental. The commercial availability of the (R)-enantiomer highlights its potential importance in stereospecific synthesis.^[4]

Elucidation of the Molecular Structure

The molecule's chemical behavior is a direct consequence of its structure, which combines an aromatic ring, a carboxylic acid, and a chiral primary amine.

Core Scaffold: The Ortho-Substituted Benzoic Acid

The benzoic acid framework provides a rigid, planar aromatic core. The ortho-positioning of the carboxyl and aminoethyl groups places them in close proximity, which can lead to intramolecular interactions, such as hydrogen bonding, and influences the molecule's conformation and reactivity. This steric crowding can also dictate the preferred trajectory for incoming reagents in chemical reactions.

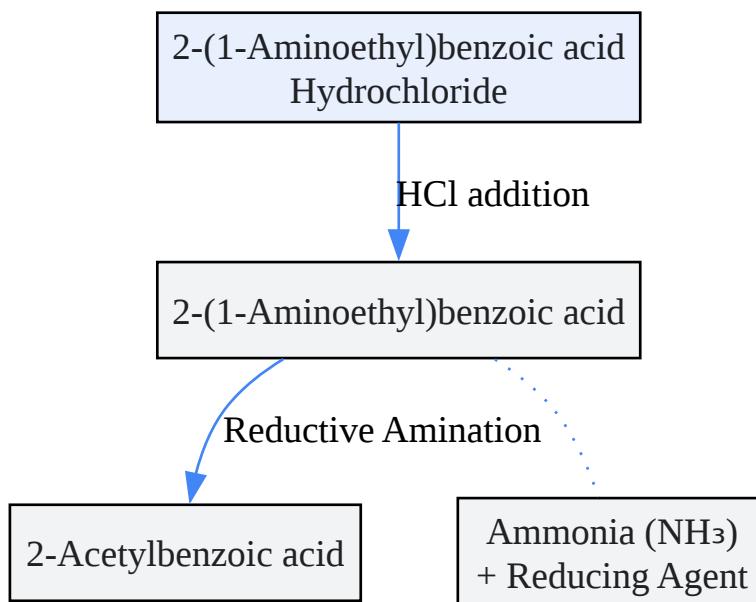
The 1-Aminoethyl Substituent

This substituent is the source of both chirality and a key nucleophilic/basic center. In the hydrochloride salt form, the amino group is protonated to form an ammonium ion (-NH_3^+). This group can participate in hydrogen bonding as a donor and serves as a protected form of the amine, which can be liberated by treatment with a base.

Three-Dimensional Conformation and Intermolecular Interactions

In the solid state, **2-(1-Aminoethyl)benzoic acid hydrochloride** likely exists in a crystalline lattice stabilized by a network of intermolecular forces. These include:

- Ionic Interactions: Between the positively charged ammonium group (-NH_3^+) and the chloride counter-ion (Cl^-).
- Hydrogen Bonding: The carboxylic acid proton and the ammonium protons are strong hydrogen bond donors, while the carbonyl oxygen and the chloride ion are acceptors. This can lead to the formation of dimers or extended polymeric chains, a common feature in carboxylic acids.^[6]


Caption: Key functional groups and their structural significance.

Proposed Synthesis and Mechanistic Insights

While specific, peer-reviewed synthetic procedures for **2-(1-Aminoethyl)benzoic acid hydrochloride** are not extensively documented in readily available literature, a chemically sound route can be proposed based on established organic chemistry principles. The most logical approach involves the reductive amination of a corresponding ketone precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2-acetylbenzoic acid as a suitable starting material. The target molecule can be formed by creating the C-N bond through reductive amination. The hydrochloride salt is then formed in a final acid-treatment step.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target molecule.

Protocol: A Proposed Synthetic Workflow

This protocol describes a potential method for synthesizing the target compound.

Objective: To synthesize **2-(1-Aminoethyl)benzoic acid hydrochloride** from 2-acetylbenzoic acid.

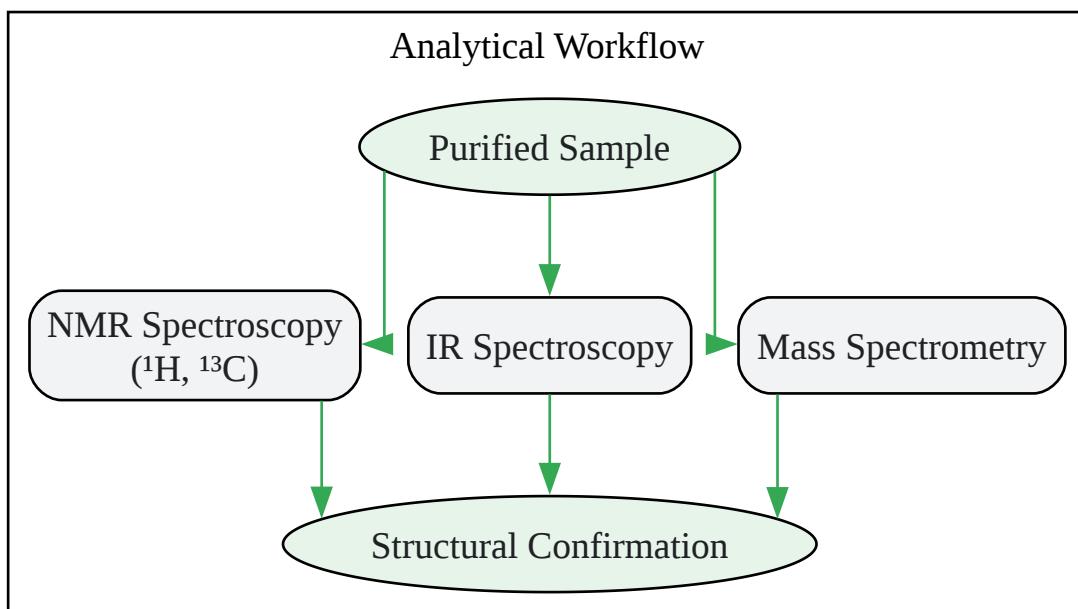
Materials:

- 2-Acetylbenzoic acid
- Ammonium acetate or aqueous ammonia
- Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
- Methanol (MeOH)
- Hydrochloric acid (HCl), ethereal or concentrated aqueous solution
- Diethyl ether

- Standard laboratory glassware and magnetic stirrer

Methodology:

- Imine Formation:
 - In a round-bottom flask, dissolve 2-acetylbenzoic acid (1.0 eq) in methanol.
 - Add an excess of ammonium acetate (e.g., 5-10 eq) to the solution. The ammonium acetate serves as the ammonia source and buffers the reaction medium.
 - Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Slowly add sodium cyanoborohydride (NaBH_3CN , ~1.5 eq) portion-wise. This reducing agent is selective for the protonated imine over the ketone, minimizing side reactions.
 - Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by slowly adding dilute HCl to decompose any remaining reducing agent (perform in a fume hood as HCN gas may be evolved).
 - Adjust the pH to neutral or slightly basic (e.g., pH 7-8) with a suitable base to ensure the product is in its zwitterionic or freebase form.
 - Concentrate the mixture under reduced pressure to remove the methanol.
 - The crude product may precipitate or can be extracted with a suitable organic solvent after adjusting the pH. Purification can be achieved via recrystallization or column chromatography.


- Salt Formation:
 - Dissolve the purified freebase in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
 - Slowly add a solution of HCl in ether (or a slight excess of concentrated aqueous HCl) with stirring.
 - The hydrochloride salt should precipitate out of the solution.
 - Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality and Experimental Choices

- Choice of Ammonia Source: Ammonium acetate is often preferred over aqueous ammonia as it provides a higher effective concentration of ammonia and helps maintain a suitable pH for imine formation.
- Choice of Reducing Agent: Sodium cyanoborohydride is effective at a slightly acidic pH where imine formation is favored and the iminium ion is readily reduced. Alternative reagents like sodium triacetoxyborohydride could also be used.
- pH Control: Maintaining the correct pH is critical. The reaction needs to be acidic enough to catalyze imine formation but not so acidic that it fully protonates and deactivates the ammonia nucleophile.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure requires a combination of spectroscopic methods. The following data are predicted based on the known structure and serve as a reference for experimental validation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-(1-AMinoethyl)benzoic acid hydrochloride | 658683-12-6 [chemicalbook.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride [cymitquimica.com]
- 5. 2-(Aminoethyl)-benzoic acid hydrochloride | 102879-42-5 | CEA87942 [biosynth.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- To cite this document: BenchChem. [2-(1-Aminoethyl)benzoic acid hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1372894#2-1-aminoethyl-benzoic-acid-hydrochloride-molecular-structure\]](https://www.benchchem.com/product/b1372894#2-1-aminoethyl-benzoic-acid-hydrochloride-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com